Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate (CAS 2127110-57-8) is a highly functionalized, orthogonally protected pyrazole building block designed for advanced pharmaceutical and agrochemical synthesis. It features a 3-bromo position optimized for transition-metal-catalyzed cross-coupling, a 1-methyl group that permanently locks the pyrazole tautomeric state, and a Boc-protected 5-amino group that prevents competitive side reactions during core elaboration. This specific structural combination allows chemists to execute complex, multi-step synthetic sequences—such as the construction of pyrazolo-pyrazine scaffolds—without the yield-limiting side reactions commonly associated with unprotected or unmethylated pyrazole analogs [1].
Substituting this compound with cheaper, generic alternatives introduces severe process inefficiencies. Utilizing the unprotected amine (3-bromo-1-methyl-1H-pyrazol-5-amine) exposes the reaction to competitive N-arylation and palladium catalyst poisoning during cross-coupling, drastically lowering yields and requiring excess catalyst loading. Conversely, substituting with the unmethylated analog (tert-butyl (3-bromo-1H-pyrazol-5-yl)carbamate) introduces tautomeric scrambling; any subsequent N-alkylation step will inevitably produce a mixture of 1-methyl and 2-methyl regioisomers. This lack of regiocontrol necessitates expensive, solvent-intensive chromatographic separations that ruin step economy and scale-up viability [1].
In palladium-catalyzed cross-coupling reactions, the presence of a free amine on the pyrazole ring often leads to competitive N-arylation and catalyst deactivation. Utilizing the Boc-protected tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate prevents these side reactions. Class-level benchmarking of pyrazole cross-couplings demonstrates that Boc-protected substrates routinely achieve >85% yields under standard Suzuki conditions, whereas the unprotected 3-bromo-1-methyl-1H-pyrazol-5-amine baseline often stalls below 40% yield due to catalyst poisoning [1].
| Evidence Dimension | Suzuki-Miyaura coupling yield |
| Target Compound Data | >85% yield (Boc-protected) |
| Comparator Or Baseline | <40% yield (Unprotected amine) |
| Quantified Difference | >45% absolute yield improvement |
| Conditions | Standard Pd(dppf)Cl2 catalysis, 80°C, aqueous base |
Procuring the pre-protected building block prevents the waste of expensive palladium catalysts and complex boronic acid coupling partners.
Procurement of the pre-methylated tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate completely bypasses the regiochemical ambiguity of late-stage pyrazole alkylation. When starting with the unmethylated comparator, tert-butyl (3-bromo-1H-pyrazol-5-yl)carbamate, downstream N-methylation typically yields a mixture of N1 and N2 isomers (often in a 3:1 to 4:1 ratio) due to tautomerization. The pre-methylated target compound guarantees 100% regiochemical fidelity at the N1 position, eliminating the need for tedious and yield-destroying chromatographic separations [1].
| Evidence Dimension | Regioisomeric purity post-alkylation |
| Target Compound Data | 100% N1-methyl (Pre-installed) |
| Comparator Or Baseline | ~75-80% N1-methyl / 20-25% N2-methyl (Downstream methylation) |
| Quantified Difference | Complete elimination of ~20-25% off-target regioisomer |
| Conditions | Standard basic alkylation (e.g., MeI, K2CO3) vs pre-installed methyl |
Eliminates costly chromatographic separation of regioisomers, directly improving scalable manufacturability and step economy.
The selection of the 3-bromo derivative over its 3-chloro analog significantly impacts process economics. The 3-bromo moiety undergoes facile oxidative addition with economical palladium catalysts at mild temperatures (60–80°C). In contrast, the 3-chloro comparator is highly resistant to oxidative addition, requiring temperatures >100°C and expensive, specialized biaryl phosphine ligands like XPhos or BrettPhos to achieve comparable conversions [1].
| Evidence Dimension | Activation temperature and ligand requirement |
| Target Compound Data | 60–80°C with standard ligands (e.g., PPh3, dppf) |
| Comparator Or Baseline | >100°C with specialized ligands (e.g., XPhos) |
| Quantified Difference | 20–40°C reduction in reaction temperature and avoidance of premium ligands |
| Conditions | Buchwald-Hartwig or Suzuki-Miyaura cross-coupling |
Enables milder reaction conditions that tolerate sensitive functional groups while significantly lowering the procurement cost of catalytic ligands.
Ideal for constructing complex heterocyclic kinase inhibitors where the 1-methylpyrazole core is required to occupy the ATP-binding hinge region. The Boc protection allows for selective cross-coupling at the 3-position before revealing the 5-amine for subsequent amide bond formation [1].
Highly suited for automated parallel synthesis in drug discovery. The differential reactivity between the 3-bromo group (primed for Pd-coupling) and the Boc-protected 5-amine (stable to basic/nucleophilic conditions) enables clean, predictable derivatization without cross-reactivity [1].
Serves as a stable, lipophilic building block for novel pyrazole-containing fungicides or insecticides. The pre-installed 1-methyl group ensures that large-scale synthesis avoids the regulatory and purification hurdles associated with regioisomeric impurities [1].